Cas no 87657-41-8 ((3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester)

(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester is a chiral thiol-containing pyrrolidine derivative, primarily utilized in organic synthesis and pharmaceutical research. The compound features a reactive mercapto group at the (S)-configured 3-position, enabling its use as a versatile building block for asymmetric synthesis and thiol-based conjugation. The 4-nitrophenylmethyl ester moiety enhances its utility as a protecting group or activated intermediate in peptide and heterocycle formation. Its well-defined stereochemistry ensures high enantioselectivity in catalytic and synthetic applications. The compound is particularly valuable in the development of protease inhibitors and other biologically active molecules, offering precise control over molecular architecture. Suitable for controlled environments due to its sensitivity to oxidation.
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester structure
87657-41-8 structure
Product Name:(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester
CAS No:87657-41-8
MF:C12H14N2O4S
MW:282.315561771393
CID:992776
Update Time:2025-05-20

(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-Mercapto-(4-nitrophenyl)methylester-1-pyrrolidinecarboxylicacid
    • (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
    • ZVAPAKFZITWAHK-NSHDSACASA-N
    • 843M263
    • 3-(S)-Mercapto-1-p-nitrobenzyloxycarbonylpyrrolidine
    • (S)-N-(p-Nitrobenzyloxycarbonyl)-3-mercaptopyrrolidine
    • (3S)-3-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine
    • (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester
    • Inchi: 1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2/t11-/m0/s1
    • InChI Key: ZVAPAKFZITWAHK-NSHDSACASA-N
    • SMILES: S[C@@H]1CN(C(=O)OCC2C=CC(=CC=2)[N+](=O)[O-])CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Topological Polar Surface Area: 76.4

(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Pricemore >>

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(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Related Literature

Additional information on (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester

Introduction to (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester and Its Significance in Modern Chemical Biology

The compound with the CAS number 87657-41-8, specifically named as (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester, represents a fascinating molecule with potential applications in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention due to its structural complexity and the promising biological activities it exhibits. The (3S) configuration of the pyrrolidine ring and the presence of both a thiol and an ester moiety make this molecule a versatile scaffold for further derivatization and exploration.

In recent years, there has been a growing interest in the development of novel scaffolds that can mimic or interact with biological targets in a highly specific manner. The thiol group in (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester is particularly noteworthy, as thiols are known to participate in various biological processes, including redox signaling and metal binding. This property makes the compound an attractive candidate for studying enzyme mechanisms and developing therapeutic agents that target redox-sensitive pathways.

The ester group attached to the pyrrolidine ring provides another layer of functionality that can be exploited for drug design. Ester linkages are commonly found in biologically active molecules and can serve as points for further chemical modification, allowing for the creation of libraries of derivatives with tailored properties. The presence of the 4-nitrophenylmethyl ester moiety not only adds to the structural complexity but also potentially enhances the solubility and bioavailability of any derivatives, making this compound a valuable starting point for pharmacological investigations.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The (3S) configuration of the pyrrolidine ring in (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester is critical for its interaction with biological targets. Stereoisomers often exhibit significantly different pharmacological profiles, underscoring the need for precise control over molecular geometry. The synthesis of enantiomerically pure compounds like this one is a challenging but essential task in modern drug discovery.

The compound's potential applications extend to various areas of biomedical research. For instance, its ability to interact with metal ions has implications for developing treatments against metalloproteinase-related diseases. Additionally, its thiol group could be exploited for designing probes that track redox changes in cells, providing insights into cellular signaling pathways.

In conclusion, (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features, including the (3S) configuration, thiol group, and ester moiety, make it a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in advancing our understanding of disease processes and developing effective treatments.

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